molecular formula C16H14N4O3S B2998698 3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide CAS No. 2034278-77-6

3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2998698
CAS No.: 2034278-77-6
M. Wt: 342.37
InChI Key: QJWXRRGCUSLGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic architecture combining a 1,2,4-oxadiazole core substituted with a thiophen-3-yl group, a pyrrolidine ring linked via a carbonyl group, and a pyridine 1-oxide moiety. The pyrrolidine-carbonyl bridge may influence conformational flexibility and steric interactions with biological targets .

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-16(12-2-1-5-20(22)9-12)19-6-3-11(8-19)14-17-15(23-18-14)13-4-7-24-10-13/h1-2,4-5,7,9-11H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWXRRGCUSLGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=C[N+](=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide is a complex organic molecule that integrates multiple heterocyclic components, suggesting a potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties based on recent research findings.

Structure and Properties

The molecular structure of this compound includes:

  • Oxadiazole ring : Known for its stability and reactivity.
  • Pyrrolidine moiety : Often associated with bioactive compounds.
  • Pyridine ring : Contributes to the compound's electronic properties.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For instance, a study highlighted that certain oxadiazole compounds showed inhibitory effects on MCF-7 and HCT-116 cancer cell lines. The compound 3a , a related derivative, exhibited an IC50 value of 24.74 µM against MCF-7 cells, which is comparable to standard drugs like Tamoxifen (IC50 = 5.12 µM) .

CompoundCell LineIC50 (µM)Comparison
3aMCF-724.74Tamoxifen (5.12)
3bHCT-116--

The potential for these compounds to induce apoptosis via caspase pathways has also been noted .

Antimicrobial Activity

Compounds containing oxadiazole rings have been reported to possess antimicrobial activity against various pathogens. For example, derivatives similar to the target compound demonstrated activity against Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for related pyridine derivatives ranged from 0.02 to 6 mM against various bacteria .

PathogenMIC (mM)
Staphylococcus aureus0.02
Escherichia coli0.05

Enzyme Inhibition

The role of lipoxygenase (LOX) enzymes in cancer progression has prompted research into LOX inhibitors derived from thiadiazole and oxadiazole compounds. A series of pyridine-based derivatives were synthesized and evaluated for their inhibitory effects on LOX enzymes, showing promising results in terms of cytotoxicity against cancer cell lines .

Case Studies

  • Anticancer Efficacy : In a comparative study of several oxadiazole derivatives, compounds were found to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. The most potent derivatives had IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Testing : A disk diffusion method was employed to assess the antimicrobial properties of related thiadiazole compounds against Candida albicans and Staphylococcus aureus. The results indicated notable inhibition zones, suggesting effective antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

The following compounds share the 1,2,4-oxadiazole core but differ in substituents and appended functional groups, leading to variations in physicochemical and biological properties:

3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • Molecular Formula : C₁₄H₁₁N₃O₂
  • Molecular Weight : 253.26 g/mol
  • Key Properties :
    • logP : 2.498 (moderate lipophilicity)
    • logD : 1.860 (pH-dependent partitioning)
    • logSw : -2.068 (low aqueous solubility)
    • Polar Surface Area (PSA) : 48.327 Ų (indicative of moderate polarity)
  • Structural Differences: Replaces the thiophene and pyrrolidine-carbonyl groups with a phenoxymethyl substituent. The absence of the pyridine 1-oxide moiety reduces polarity compared to the target compound .
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
  • Molecular Formula : C₁₄H₁₁N₃O
  • Molecular Weight : 237.26 g/mol (estimated)
  • Key Properties: Substituent Effects: The 4-methylphenyl group increases lipophilicity relative to phenoxymethyl or thiophene substituents. However, the lack of a polar pyridine 1-oxide or pyrrolidine-carbonyl group may limit solubility and target engagement .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Hypothetical) 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Molecular Weight ~380–400 g/mol (estimated) 253.26 g/mol ~237.26 g/mol
logP ~2.5–3.5 (thiophene + oxide) 2.498 >3.0 (methylphenyl)
logSw <-2.0 (low solubility) -2.068 Likely lower than -2.0
PSA ~80–90 Ų (oxide + carbonyl) 48.327 Ų ~40–50 Ų
Key Functional Groups Thiophene, pyridine oxide Phenoxymethyl 4-Methylphenyl
Key Observations:
  • Lipophilicity: The target compound’s thiophene group likely increases logP compared to phenoxymethyl analogues but is tempered by the polar pyridine 1-oxide group. The 4-methylphenyl analogue is more lipophilic due to the absence of polar moieties.
  • Solubility: The pyridine 1-oxide in the target compound may marginally improve solubility over non-oxide derivatives, though all compounds exhibit poor aqueous solubility (logSw < -2.0).
  • Bioavailability: Higher PSA in the target compound suggests better membrane permeability than the 4-methylphenyl analogue but worse than phenoxymethyl derivatives.

Q & A

What are the key methodological considerations for synthesizing this compound?

Answer:
The synthesis of this compound involves constructing its 1,2,4-oxadiazole and pyrrolidine moieties. A relevant approach for oxadiazole formation includes refluxing precursors (e.g., hydrazides) with carbon disulfide and potassium hydroxide in ethanol, followed by acidification to pH 5–6 for crystallization . For the pyrrolidine-carbonyl linkage, coupling reagents like EDCI/HOBt or DCC may optimize amide bond formation. Critical parameters include:

  • Reaction time/temperature : Prolonged reflux (10+ hours) for cyclization .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .
  • Yield optimization : Monitoring intermediates via TLC or HPLC to identify side products.

How should researchers characterize this compound’s purity and structural integrity?

Answer:
Use a multi-technique approach:

  • NMR spectroscopy : Confirm proton environments (e.g., pyridine N-oxide protons at ~8.5–9.5 ppm, thiophene aromatic signals at ~6.5–7.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching C₁₇H₁₃N₃O₃S).
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring if single crystals are obtained via slow evaporation (e.g., ethanol/ethyl acetate mixtures) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
While specific toxicity data are unavailable, general guidelines for structurally related heterocycles apply:

  • PPE : Nitrile gloves (EN 374 standard), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., carbon disulfide) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Respiratory protection : N95 masks if airborne particulates are generated during milling or weighing .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:
Hypothesis-driven SAR :

  • Core modifications : Replace thiophene with furan or phenyl to assess electronic effects on bioactivity.
  • Pyrrolidine substitutions : Introduce methyl or fluorine groups to probe steric/electronic influences.
  • Assay selection : Test in target-specific assays (e.g., kinase inhibition, antimicrobial activity) with dose-response curves (IC₅₀/EC₅₀ determination).
    Controls : Include positive controls (e.g., known kinase inhibitors) and validate results across ≥3 biological replicates.

What computational strategies can predict this compound’s binding modes or electronic properties?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Parameterize the pyridine N-oxide’s dipole moment for accurate electrostatic modeling.
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) with Gaussian09 to predict reactivity (e.g., nucleophilic attack sites on oxadiazole) .
  • MD simulations : Assess stability of ligand-protein complexes in explicit solvent (100 ns trajectories, AMBER force field).

How should researchers address contradictory data in biological activity assays?

Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

  • Orthogonal assays : Confirm activity in cell-free (e.g., enzymatic) and cell-based assays.
  • Stability testing : Incubate the compound in assay buffers (pH 7.4, 37°C) and monitor degradation via LC-MS.
  • Dose-response consistency : Ensure linearity in activity across serial dilutions (R² > 0.95).
  • Batch variability : Re-synthesize the compound and retest to exclude synthetic artifacts.

What experimental approaches can evaluate this compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor via HPLC at 0, 24, 48 hours.
  • Plasma stability : Incubate in human plasma (37°C) and quantify parent compound remaining using LC-MS/MS.
  • Light sensitivity : Store in clear vs. amber vials under UV light (ICH Q1B guidelines) and assess photodegradation.

How can researchers optimize solubility for in vivo studies?

Answer:

  • Co-solvent systems : Test DMSO/PEG-400/saline mixtures (≤10% DMSO to avoid toxicity).
  • Salt formation : Screen with HCl or sodium salts to enhance aqueous solubility.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) and characterize particle size (DLS) and drug loading (UV-Vis).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.